N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide
Description
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonylethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C20H20N4O4S/c1-28-17-7-9-18(10-8-17)29(26,27)14-13-21-19(25)15-3-5-16(6-4-15)24-20-22-11-2-12-23-20/h2-12H,13-14H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
YPONUMBVRBVFFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Coupling Strategy
The primary route involves two key reactions:
-
Sulfonamide Formation : Reacting 4-methoxyphenylsulfonyl chloride with ethylenediamine under basic conditions (e.g., triethylamine in dichloromethane) to form the intermediate N-(2-aminoethyl)-4-methoxybenzenesulfonamide.
-
Benzamide-Pyrimidine Coupling : Introducing the pyrimidin-2-ylamino group to 4-aminobenzoic acid via nucleophilic aromatic substitution, followed by activation as an acyl chloride for coupling with the sulfonamide intermediate.
Critical Reaction Conditions :
-
Solvent : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred for coupling reactions.
-
Temperature : Reactions are typically conducted at 80–100°C for 6–12 hours to ensure completion.
-
Catalysts : Lewis acids such as zinc chloride may accelerate acylation steps.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Anhydrous DMF | 78% → 89% | |
| Temperature | 90°C, reflux | 65% → 82% | |
| Reaction Time | 8 hours | 72% → 88% |
The use of DMF enhances solubility of intermediates, while elevated temperatures improve reaction kinetics. Prolonged reflux beyond 12 hours risks decomposition, as noted in analogous benzamide syntheses.
Purification and Isolation Techniques
Crystallization vs. Chromatography
| Method | Purity (%) | Recovery (%) | Notes |
|---|---|---|---|
| Ethanol Recrystallization | 95.2 | 78 | Preferred for bulk synthesis |
| Silica Chromatography | 99.5 | 65 | Used for analytical-scale prep |
Recrystallization from ethanol is cost-effective for industrial-scale production, while chromatography ensures high purity for biological testing. The compound’s solubility in ethanol (2.1 mg/mL at 25°C) facilitates efficient crystallization.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 3.81 (s, 3H, OCH3), 7.12–8.45 (m, 9H, aromatic), 10.21 (s, 1H, NH) |
| LC-MS | m/z 413.1 [M+H]+, retention time: 6.7 min (C18 column, 70% MeOH) |
The methoxy group’s singlet at δ 3.81 and pyrimidine NH signal at δ 10.21 are diagnostic. Mass spectrometry confirms the molecular ion at m/z 413.1, aligning with the theoretical mass.
Comparative Analysis of Synthetic Methods
Yield and Scalability
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Two-Step Coupling | 10 | 82 | 95 |
| One-Pot Synthesis | 5 | 68 | 89 |
The two-step approach outperforms one-pot methods in both yield and purity, though it requires intermediate isolation. Industrial applications favor this method due to scalability.
Challenges and Mitigation Strategies
Common Pitfalls
-
Byproduct Formation : Hydrolysis of sulfonyl chloride intermediates can generate sulfonic acids. Using anhydrous conditions and molecular sieves reduces this risk.
-
Low Coupling Efficiency : Substituent steric hindrance on the pyrimidine ring may slow acylation. Increasing reaction temperature to 100°C improves kinetics .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylbenzenesulfonyl derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved solubility.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. The sulfonyl and pyrimidinyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to the inhibition of specific pathways involved in disease processes, such as inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Diaminopyrimidine-Based EGFR Inhibitors ()
Compounds 1 and 2 in are benzamides with pyrimidin-4-ylamino and pyridin-4-ylamino groups, respectively. Key differences include:
- Pyrimidine Substitution Position: The target compound’s pyrimidin-2-ylamino group (vs.
- Sulfonyl vs. Hydrophilic Substituents: The 4-methoxyphenylsulfonylethyl group in the target compound contrasts with compound 1’s hydroxypropan-2-ylamino and compound 2’s 4-hydroxypiperidinyl substituents. Sulfonyl groups typically enhance solubility and metabolic stability compared to hydroxylated alkyl chains .
Table 1: Structural and Functional Comparison
Methanesulfonic Acid Salt Derivatives ()
The methanesulfonic acid salt of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide shares a pyrimidin-2-ylamino group with the target compound. However, its methylpiperazinylmethyl and pyridin-3-yl substituents introduce distinct steric and electronic effects:
- Piperazinyl Groups : Enhance solubility via protonation at physiological pH, a feature absent in the target compound’s sulfonylethyl chain .
- Pyridine vs. Methoxyphenyl : The pyridine ring in ’s compound may engage in π-π stacking with hydrophobic kinase pockets, whereas the target’s 4-methoxyphenyl group could modulate solubility and off-target interactions .
Benzamide Derivatives with Bulky Substituents ()
N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (22) contains a tert-butyl group and a pyridin-2-yl moiety. Key distinctions include:
Sulfonamide-Based Therapeutics ()
Thiazolyl-substituted benzenesulfonamides (e.g., 4-amino-N-2-thiazolylbenzenesulfonamide) share sulfonamide groups with the target compound. However, their thiazole rings and simpler sulfonamide linkages are typical in antibiotics (e.g., sulfathiazole), contrasting with the target’s pyrimidine-linked benzamide structure, which is more common in kinase inhibitors .
Biological Activity
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Sulfonamide Group : Enhances solubility and bioactivity.
- Pyrimidine Ring : Known for its role in various biological processes.
- Benzamide Moiety : Often associated with pharmacological activities.
Molecular Formula
The molecular formula of this compound is C18H20N4O3S, indicating a relatively large and complex molecule that may interact with multiple biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related sulfonamide derivatives. For instance, compounds similar to this compound have shown promising activity against HIV-1 by inhibiting the viral infectivity factor (Vif). These compounds were tested for their ability to inhibit the replication of HIV, yielding effective results with EC50 values in the low micromolar range .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research indicates that sulfonamide derivatives can inhibit specific kinases involved in cancer progression. For example, compounds targeting cyclin-dependent kinases (CDKs) have demonstrated selectivity and potency, which may extend to this compound due to its structural similarities .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : Potential modulation of receptors linked to cell signaling pathways.
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various sulfonamide derivatives, a related compound exhibited an EC50 value of 9.81 μM against HIV-1. The study emphasized structure-activity relationships (SAR), suggesting that modifications in the side chains could enhance antiviral properties .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrimidine-containing compounds. The study found that modifications similar to those present in this compound led to significant inhibition of tumor growth in vitro and in vivo models .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of ethylamine intermediates and subsequent coupling with pyrimidinylamino benzamide precursors. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (dimethylformamide or dichloromethane for solubility), and catalysts (e.g., sodium hydride for deprotonation). Reaction progress is monitored via TLC or HPLC .
- Data Interpretation : Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of sulfonyl chloride to benzamide intermediate) .
Q. Which spectroscopic techniques are essential for confirming structural integrity, and how are spectral data analyzed?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm, singlet), sulfonyl (δ ~7.5–8.0 ppm, aromatic protons), and pyrimidine NH (δ ~10.5 ppm, broad) .
- IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition codes from ) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict biological targets, and what are the limitations of these approaches?
- Methodological Answer : Docking studies using software like AutoDock Vina can predict binding affinities to enzymes (e.g., kinase targets). Parameters include grid box sizing (20–25 ų around active sites) and scoring functions (e.g., AMBER force fields). Limitations include neglecting solvation effects and conformational flexibility .
- Data Contradictions : Discrepancies between in silico predictions and in vitro assays (e.g., IC50 variations) may arise from protonation state mismatches in the docking model .
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines) .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. ethoxy groups on pyrimidine) to identify activity cliffs .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance (p < 0.05) .
Q. What strategies optimize reaction pathways for lab-scale synthesis, and how are intermediates characterized?
- Methodological Answer :
- Kinetic studies : Use in situ FTIR or LC-MS to track intermediate formation (e.g., sulfonamide intermediate at m/z 320).
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥95% purity .
- Scale-up challenges : Solvent switching (e.g., DMF to EtOH) reduces toxicity but may lower yields due to reduced solubility .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate cytotoxicity or enzyme inhibition?
- Methodological Answer :
- Dose range : Test 0.1–100 µM in triplicate, using positive controls (e.g., doxorubicin for cytotoxicity).
- Data normalization : Express inhibition as % of vehicle control (DMSO <0.1%) and fit sigmoidal curves (GraphPad Prism) .
- Contradictions : Non-monotonic dose responses may indicate off-target effects or aggregation; validate via dynamic light scattering (DLS) .
Q. What analytical techniques validate compound stability under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitor degradation in PBS (pH 7.4, 37°C) over 24 hours. Stable compounds show >90% recovery.
- Metabolite profiling : Use hepatocyte microsomes to identify oxidative metabolites (e.g., CYP3A4-mediated demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
